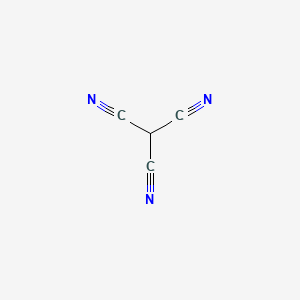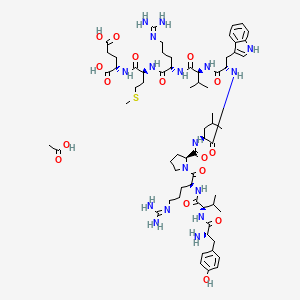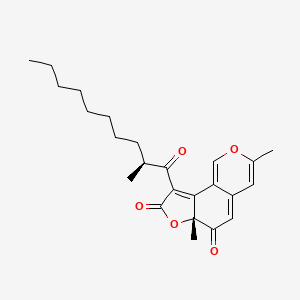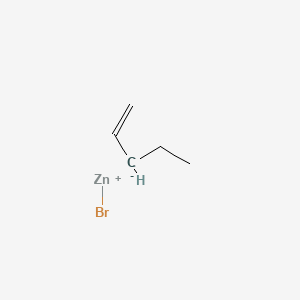
Benzene-1,2-dicarbonyl difluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Benzenedicarbonyl difluoride can be synthesized through the fluorination of phthalic anhydride or phthaloyl chloride. The reaction typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective replacement of the carboxyl groups with fluorine atoms .
Industrial Production Methods
Industrial production of 1,2-benzenedicarbonyl difluoride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorine compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Benzenedicarbonyl difluoride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form phthalic acid and hydrogen fluoride.
Reduction: It can be reduced to form phthalic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can facilitate the substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired product.
Major Products Formed
Phthalic Acid Derivatives: Substitution reactions can yield various phthalic acid derivatives.
Hydrolysis Products: Hydrolysis results in the formation of phthalic acid and hydrogen fluoride.
Wissenschaftliche Forschungsanwendungen
1,2-Benzenedicarbonyl difluoride has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various fluorinated organic compounds.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 1,2-benzenedicarbonyl difluoride involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms in the compound are highly electronegative, making the carbonyl carbon atoms more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,2-benzenedicarbonyl difluoride.
Phthaloyl Chloride: Another precursor used in the synthesis.
Phthalic Acid: The hydrolysis product of 1,2-benzenedicarbonyl difluoride.
Uniqueness
1,2-Benzenedicarbonyl difluoride is unique due to its fluorine atoms, which impart distinct chemical properties compared to its non-fluorinated counterparts.
Eigenschaften
CAS-Nummer |
445-69-2 |
|---|---|
Molekularformel |
C8H4F2O2 |
Molekulargewicht |
170.11 g/mol |
IUPAC-Name |
benzene-1,2-dicarbonyl fluoride |
InChI |
InChI=1S/C8H4F2O2/c9-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H |
InChI-Schlüssel |
OKZQOHHDISEJFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)F)C(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[5-[2-[(4-Fluorophenyl)methylcarbamoyl]-6-methylpyrimidin-4-yl]tetrazol-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14754260.png)



![1-Oxa-7-azaspiro[4.4]nonane-7,8-dicarboxylic acid, 2,6-dioxo-, 7-(1,1-dimethylethyl) 8-methyl ester, (5S,8S)-](/img/structure/B14754270.png)
![(3R,5R,7S)-10,10-dimethyl-9-oxa-1-azatricyclo[5.3.0.0(3),]decan-2-one](/img/structure/B14754272.png)






![4-Aminomethyl-1-oxa-9-aza-spiro[5.5]undecane-9-carboxylic acid tert-butyl ester](/img/structure/B14754327.png)

